molecular formula C12H8ClN3O2S B14440191 Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- CAS No. 78140-09-7

Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)-

Cat. No.: B14440191
CAS No.: 78140-09-7
M. Wt: 293.73 g/mol
InChI Key: FMZPDJQVMCMLMT-UHFFFAOYSA-N
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Description

Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- is a heterocyclic organic compound that belongs to the class of hydantoins. Hydantoins are known for their diverse biological activities and are widely studied for their pharmacological properties. This particular compound features a thiazole ring substituted with a p-chlorophenyl group, making it a unique and interesting molecule for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The molecular targets include bacterial cell wall synthesis enzymes and inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- stands out due to its unique combination of a hydantoin core with a thiazole ring substituted with a p-chlorophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

78140-09-7

Molecular Formula

C12H8ClN3O2S

Molecular Weight

293.73 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C12H8ClN3O2S/c13-8-3-1-7(2-4-8)9-6-19-12(14-9)16-5-10(17)15-11(16)18/h1-4,6H,5H2,(H,15,17,18)

InChI Key

FMZPDJQVMCMLMT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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